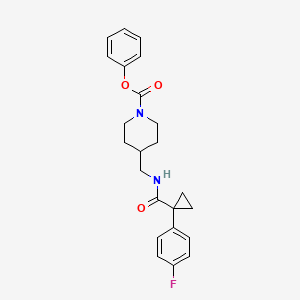

Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

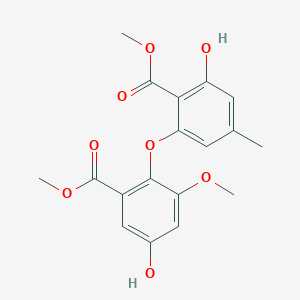

The compound of interest, Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate, is a derivative of the quinoline class. Quinoline derivatives are known for their diverse biological activities, which include antibacterial, antihypoxic, and antispasmodic properties. These compounds are characterized by a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The specific compound mentioned has several functional groups attached to the quinoline core, including a methyl ester, a chloro group, and a phenethylamino substituent.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions that may include acylation, condensation, decarboxylation, esterification, and cyclization processes. For instance, the synthesis of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate involved a series of such reactions with an overall yield of 48% . Similarly, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride was achieved through acylation, Bischler-Napieralski reaction, reduction, and salt formation, with an overall yield of 41.1% . These methods provide a framework for the synthesis of the compound , suggesting that a targeted synthesis involving specific substitutions at the 6, 2, and 4 positions of the quinoline core would be required.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using techniques such as X-ray structural analysis, IR, and NMR spectroscopy. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate was established by X-ray structural analysis . These techniques are crucial for determining the placement of substituents on the quinoline core and for confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including those induced by reagents like thionyl chloride. For instance, thionyl chloride-induced conversion of quinoline carboxylic acids can lead to the formation of highly functionalized thienoquinoline derivatives, demonstrating the reactivity of the quinoline core and its susceptibility to ring transformations and substitutions . This reactivity is important for the modification and functionalization of quinoline derivatives for different biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, can be influenced by the nature of the substituents. For example, the N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid were obtained as hydrochlorides with good solubility in water . These properties are essential for the pharmacological application of these compounds, as they affect bioavailability and drug-likeness.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-aminoacetophenone with ethyl chloroacetate to form ethyl 2-(phenethylamino)-3-oxobutanoate. This intermediate is then reacted with 2-chloro-3-formylquinoline to form the target compound.", "Starting Materials": [ "2-aminoacetophenone", "ethyl chloroacetate", "2-chloro-3-formylquinoline" ], "Reaction": [ "Step 1: Condensation of 2-aminoacetophenone with ethyl chloroacetate in the presence of a base such as potassium carbonate to form ethyl 2-(phenethylamino)-3-oxobutanoate.", "Step 2: Reaction of ethyl 2-(phenethylamino)-3-oxobutanoate with 2-chloro-3-formylquinoline in the presence of a base such as sodium hydride to form Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate." ] } | |

CAS RN |

1251610-17-9 |

Product Name |

Methyl 6-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate |

Molecular Formula |

C19H17ClN2O3 |

Molecular Weight |

356.81 |

IUPAC Name |

methyl 6-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H17ClN2O3/c1-25-19(24)16-17(21-10-9-12-5-3-2-4-6-12)14-11-13(20)7-8-15(14)22-18(16)23/h2-8,11H,9-10H2,1H3,(H2,21,22,23) |

InChI Key |

AEMGMMLGYMFNKJ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)NCCC3=CC=CC=C3 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2532830.png)

![2-(2-((2,4-dichlorophenoxy)methyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2532832.png)

![2-fluoro-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenecarboxamide](/img/structure/B2532835.png)

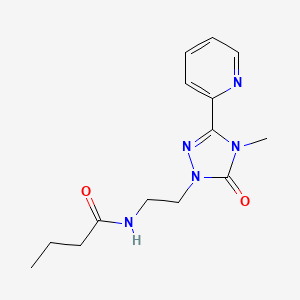

![4-Pyridin-2-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2532837.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2532842.png)

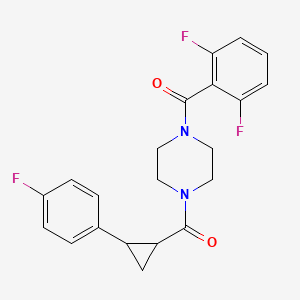

![N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2532845.png)

![N-(4-ethoxybenzyl)-4-({3-[(4-fluorophenyl)thio]pyrazin-2-yl}oxy)benzamide](/img/structure/B2532847.png)

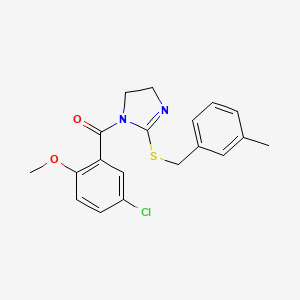

![1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxamide](/img/structure/B2532848.png)

![2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2532850.png)